1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 2309468-51-5
Cat. No.: VC4418749
Molecular Formula: C12H15N3O2
Molecular Weight: 233.271
* For research use only. Not for human or veterinary use.
![1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid - 2309468-51-5](/images/structure/VC4418749.png)
Specification
CAS No. | 2309468-51-5 |
---|---|
Molecular Formula | C12H15N3O2 |
Molecular Weight | 233.271 |
IUPAC Name | 1,6-diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H15N3O2/c1-4-8-6-9(12(16)17)10-7(3)14-15(5-2)11(10)13-8/h6H,4-5H2,1-3H3,(H,16,17) |
Standard InChI Key | WECJIZTWHCBWCY-UHFFFAOYSA-N |
SMILES | CCC1=CC(=C2C(=NN(C2=N1)CC)C)C(=O)O |
Introduction
Chemical Structure and Nomenclature
1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid belongs to the pyrazolopyridine class, characterized by a fused bicyclic system comprising pyrazole and pyridine rings. The IUPAC name reflects substitutions at positions 1, 3, 4, and 6:
-
Position 1: Diethyl group (-CH₂CH₃)₂
-
Position 3: Methyl group (-CH₃)
-
Position 4: Carboxylic acid (-COOH)
-
Position 6: Ethyl group (-CH₂CH₃)
The molecular formula is C₁₄H₁₇N₃O₂, with a molecular weight of 259.31 g/mol (calculated using PubChem’s molecular weight algorithm ). Substitutions at these positions influence electronic distribution, solubility, and intermolecular interactions, as observed in structurally similar compounds like methyl pyrazolo[1,5-a]pyridine-3-carboxylate (PubChem CID: 14642212) .
Synthesis and Derivative Formation
Core Pyrazolopyridine Synthesis
Pyrazolopyridines are typically synthesized via cyclocondensation reactions. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS: 29274-28-0) is prepared by treating pyrazole-3-carboxamide with phosphorus oxychloride . Analogous methods may apply to the target compound, with ethyl and methyl groups introduced via alkylation or nucleophilic substitution.
Functionalization Strategies
-
Carboxylic Acid Introduction: Hydrolysis of ester precursors, such as methyl pyrazolo[1,5-a]pyridine-3-carboxylate , under acidic or basic conditions yields carboxylic acid derivatives.
-
Alkyl Group Addition: Ethyl and methyl groups are incorporated using alkyl halides in the presence of bases like potassium carbonate .
Table 1: Representative Synthetic Intermediates for Pyrazolopyridines
Pharmacological and Biological Relevance
Pyrazolopyridines are prominent in medicinal chemistry due to their bioisosteric relationship with purines. While direct studies on 1,6-diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid are absent, analogs demonstrate diverse activities:
Kinase Inhibition
Compounds like 5-cyclopropyl-2-{1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}pyrimidin-4-amine (PubChem CID: 9798973) exhibit kinase inhibitory properties, suggesting potential anticancer applications .
Analytical Characterization
Spectroscopic Data
-
NMR: Pyrazolopyridine protons typically resonate between δ 7.0–9.0 ppm (aromatic region), with ethyl groups appearing as quartets (δ 1.2–1.5 ppm) and triplets (δ 2.4–2.7 ppm) .
-
Mass Spectrometry: Expected molecular ion peak at m/z 259.31 (M⁺), with fragmentation patterns indicating loss of COOH (-45 Da) and ethyl groups (-28 Da) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates pyrazolopyridine derivatives, as demonstrated for 1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid .
Applications in Drug Discovery
The structural versatility of pyrazolopyridines positions them as key scaffolds for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume